2-(3-Fluoro-5-hydroxyphenyl)-5-methylbenzoic acid
Description
2-(3-Fluoro-5-hydroxyphenyl)-5-methylbenzoic acid: is an organic compound that features a benzoic acid core substituted with a fluoro and hydroxy group on the phenyl ring
Properties
IUPAC Name |
2-(3-fluoro-5-hydroxyphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-2-3-12(13(4-8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZCTFIESGJSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689380 | |
| Record name | 3'-Fluoro-5'-hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-09-2 | |
| Record name | 3'-Fluoro-5'-hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-5-hydroxyphenyl)-5-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluoro group can be achieved using electrophilic fluorination reagents such as Selectfluor.
Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide in the presence of a catalyst.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production would likely use continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 2-(3-Fluoro-5-oxophenyl)-5-methylbenzoic acid.
Reduction: 2-(3-Fluoro-5-hydroxyphenyl)-5-methylbenzyl alcohol.
Substitution: 2-(3-Amino-5-hydroxyphenyl)-5-methylbenzoic acid.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry:
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-hydroxyphenyl)-5-methylbenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
2-(3-Chloro-5-hydroxyphenyl)-5-methylbenzoic acid: Similar structure but with a chloro group instead of a fluoro group.
2-(3-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness:
Fluoro Group: The presence of the fluoro group can significantly alter the compound’s reactivity and biological activity compared to its chloro or methoxy analogs.
Hydroxy Group: The hydroxy group provides additional sites for hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
